Product packaging for Ethenesulfonamide(Cat. No.:CAS No. 2386-58-5)

Ethenesulfonamide

Cat. No.: B1200577
CAS No.: 2386-58-5
M. Wt: 107.13 g/mol
InChI Key: JOXWSDNHLSQKCC-UHFFFAOYSA-N
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Description

Ethenesulfonamide is a chemical compound offered for research and development purposes. Suppliers often provide detailed specifications for their products, including CAS Number, molecular formula, molecular weight, and purity percentage. Researchers typically look for information on the compound's solubility, melting point, and safe handling procedures. This product is intended for research use in a laboratory setting and is not for diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO2S B1200577 Ethenesulfonamide CAS No. 2386-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5NO2S/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWSDNHLSQKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334240
Record name ethenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386-58-5
Record name ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethenesulfonamide
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Historical Context of Ethenesulfonamide Discovery and Initial Studies

The first documented preparation of ethenesulfonamide was reported in 1958 by Albert S. Matlack. acs.org This seminal work laid the foundation for future investigations into the chemistry of this and other vinylsulfonamides. The initial studies focused on the synthesis and characterization of the compound, establishing its fundamental chemical properties. Early research recognized the potential of the vinyl group, a reactive moiety that would later become the cornerstone of its extensive applications.

Significance of Ethenesulfonamide Within Sulfonamide Chemistry

The significance of ethenesulfonamide within the vast family of sulfonamides stems directly from the presence of its vinyl group (C=C double bond) attached to the sulfonyl group. This structural feature confers unique reactivity, primarily as a Michael acceptor. zju.edu.cnmasterorganicchemistry.comlibretexts.org

The sulfonamide group is strongly electron-withdrawing, which polarizes the vinyl group, making the β-carbon atom electrophilic and highly susceptible to nucleophilic attack. This reactivity is the basis for the Michael addition reaction, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. nih.govyoutube.com The ability of this compound to readily undergo Michael addition with a wide range of nucleophiles, such as thiols, amines, and enolates, makes it a valuable and versatile building block in organic synthesis.

In recent years, vinyl sulfonamides, with this compound as the parent compound, have been explored as alternatives to acrylamides as "electrophilic warheads" in the design of covalent inhibitors. nih.govresearchgate.net Covalent inhibitors form a stable, irreversible bond with their biological target, often leading to enhanced potency and prolonged duration of action. elifesciences.orgnih.govnih.gov The reactivity of the vinyl sulfonamide moiety can be finely tuned by substitution, allowing for the development of highly specific and effective therapeutic agents. nih.gov

Table 1: Comparison of Electrophilic Warheads
WarheadGeneral StructureReactivity ProfileKey Applications
AcrylamideR-NH-CO-CH=CH₂Well-established Michael acceptor, reactivity can be modulated.Widely used in covalent inhibitors for targeting cysteine residues.
This compoundR-SO₂-NH-CH=CH₂Generally more electrophilic than acrylamides, offering potential advantages for targeting less reactive nucleophilic residues. nih.govEmerging use in covalent inhibitors, chemical probes, and antibody-drug conjugates. nih.gov

Overview of Ethenesulfonamide S Academic Research Trajectory

Direct Synthesis Approaches to this compound

Direct synthetic routes to ethenesulfonamides often prioritize efficiency, utilizing readily available starting materials and minimizing the number of synthetic steps. These methods provide access to the parent compound and its derivatives through various chemical transformations.

One-Pot, Two-Step Procedures (e.g., from 1-Hydroxy-1-arylalkanes)

A highly efficient one-pot, two-step procedure has been developed for the synthesis of E-arylethenesulfonamides starting from readily available 1-hydroxy-1-arylalkanes. nsf.govnih.gov This method circumvents the need for isolating sensitive intermediates. The process begins with the reaction of a 1-hydroxy-1-arylalkane with an excess of thionyl chloride (SOCl₂), which is refluxed overnight. This step generates key intermediates, sulfur dioxide (SO₂) and a 1-chloro-1-arylalkane. nsf.gov

After removing the excess thionyl chloride in vacuo, the residue is diluted with a dry solvent such as tetrahydrofuran (B95107) (THF) and cooled. An appropriate amine is then added to the mixture. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then undergoes elimination and amination to yield the final E-arylthis compound product in good yields. nsf.gov This straightforward procedure makes it an attractive method for preparing these compounds. nsf.govnih.gov

EntryStarting Alcohol (1-Hydroxy-1-arylalkane)AmineProductYield (%)
a1-(4-Isobutylphenyl)ethanolAmmoniaN-(E)-[2-(4-Isobutylphenyl)ethenesulfonyl]amine80
b1-PhenylethanolAmmoniaN-(E)-(2-Phenylethenesulfonyl)amine85
c1-(p-Tolyl)ethanolAmmoniaN-(E)-[2-(p-Tolyl)ethenesulfonyl]amine82
d1-(4-Methoxyphenyl)ethanolBenzylamineN-Benzyl-(E)-[2-(4-methoxyphenyl)ethenesulfonyl]amine75
e2-(4-Isobutylphenyl)propan-2-olAmmoniaN-(E)-[2-(4-Isobutylphenyl)-1-methylethenesulfonyl]amine70
f1-Phenylpropan-1-olAmmoniaN-(E)-(1-Ethyl-2-phenylethenesulfonyl)amine73
Data sourced from The Journal of Organic Chemistry. nsf.gov

Utilizing Chlorosulfonylacetic Acid Ethyl Ester Precursors

A versatile route to (E)-N-aryl-2-arylethenesulfonamides employs chlorosulfonylacetic acid ethyl ester as a key precursor. researchgate.net This multi-step synthesis begins with the condensation of the chlorosulfonylacetic acid ethyl ester with various anilines in the presence of triethylamine (B128534) in dichloromethane (B109758) (DCM). This reaction yields arylsulfamoylacetic acid ethyl esters in high yields. researchgate.net

The subsequent step involves the hydrolysis of these esters using aqueous sodium hydroxide (B78521) (10% NaOH) to produce the corresponding arylsulfamoylacetic acids. Finally, a Knoevenagel condensation is carried out between the arylsulfamoylacetic acid and a range of aromatic aldehydes. This condensation, typically performed in toluene (B28343) with catalysts like benzylamine/acetic acid or piperidine (B6355638)/benzoic acid, affords the target (E)-N-aryl-2-arylethenesulfonamides in good yields. researchgate.net

Reactions of Vinyl Compounds with Sulfuryl Chloride

Modern synthetic methods have utilized sulfuryl chloride (SO₂Cl₂) as a linchpin in palladium-catalyzed, three-component reactions to generate diverse sulfonamides. While not a direct addition to a simple vinyl compound, this advanced strategy involves the in situ generation of a sulfamoyl chloride electrophile. dergipark.org.tr

In this redox-neutral process, sulfuryl chloride first reacts with a secondary amine to form a sulfamoyl chloride. This intermediate then participates in a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, catalyzed by a palladium complex. This approach allows for the efficient construction of N,N-disubstituted aryl sulfonamides from three readily accessible components: sulfuryl chloride, a secondary amine, and a boronic acid, showcasing high functional group tolerance. dergipark.org.tr

Preparation from Ethyl Bromoacetate (B1195939) and Sodium Sulfite

The synthesis of key precursors for ethenesulfonamides can be achieved starting from basic commodity chemicals. Specifically, the precursor chlorosulfonylacetic acid ethyl ester can be prepared from ethyl bromoacetate. researchgate.net The synthesis starts with the treatment of ethyl bromoacetate with sodium sulfite, which results in the formation of sodium ethoxycarbonylmethanesulfonate. This intermediate is then reacted with phosphorus pentachloride (PCl₅) at elevated temperatures (100 °C) to yield the desired chlorosulfonylacetic acid ethyl ester in moderate yields. researchgate.net

Synthesis of N-Benzyl-N-Methyl this compound Intermediate

The synthesis of N,N-disubstituted ethenesulfonamides, such as N-benzyl-N-methyl this compound, can be accomplished through established methods for sulfonamide formation and alkylation. A common approach involves the reaction of ethenesulfonyl chloride with the desired secondary amine. Specifically, N-benzylmethylamine would be reacted with ethenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine to act as a hydrochloric acid scavenger, to directly yield the target N-benzyl-N-methyl this compound. nih.gov

Alternatively, a two-step procedure can be employed. This involves first reacting ethenesulfonyl chloride with a primary amine, such as methylamine, to form N-methyl this compound. The resulting secondary sulfonamide can then be deprotonated with a strong base, such as lithium hydride (LiH), followed by reaction with an electrophile like benzyl (B1604629) chloride to afford the final N-benzyl-N-methylated product. researchgate.net

Advanced Synthetic Strategies for Substituted Ethenesulfonamides

Advanced synthetic strategies provide access to a wide array of functionalized and substituted ethenesulfonamides, enabling their use in more complex molecular architectures and applications like bioconjugation and medicinal chemistry.

One powerful technique is the use of vinyl sulfonates in [3+2] cycloaddition reactions. For example, pentafluorophenyl (PFP) vinyl sulfonate can react with nitrones to produce substituted isoxazolidine (B1194047) rings. The resulting PFP sulfonate ester can then undergo aminolysis to install the sulfonamide functionality, providing access to novel heterocyclic sulfonamides in a regio- and diastereoselective manner.

Vinyl sulfonamides are also highly effective Michael acceptors in thiol-Michael "click" reactions. Their high reactivity and the stability of the resulting conjugate make them valuable tools in bioconjugation and materials science. For instance, this chemistry has been employed for the on-resin macrocyclization of peptides, where a cysteine thiol attacks the vinyl sulfonamide to form a stable thioether linkage within the peptide backbone. The reactivity of vinyl sulfonamides in these conjugations is comparable to acrylates and significantly faster than acrylamides, which is attributed to the ability of the sulfur atom to stabilize the transient α-carbanion intermediate.

Catalytic Transformations in this compound Synthesis

Catalytic methods are central to the modern synthesis of this compound derivatives, providing access to these structures with high efficiency and selectivity. The use of transition metals such as ruthenium, palladium, and copper, as well as Lewis acid catalysis, has enabled the development of novel synthetic routes.

Ruthenium catalysts have been effectively employed in the synthesis of vinyl sulfonamide derivatives through oxidative C-H bond alkenylation. This approach allows for the direct formation of a carbon-carbon bond between a sulfonamide-containing aromatic ring and an alkene.

In a notable example, an in-situ generated ruthenium(II) catalyst facilitates the twofold C-H functionalization of aromatic sulfonic acids. nih.gov This cross-dehydrogenative alkenylation has been successfully applied to a range of substituted arenes and various alkenes, including vinyl arenes, sulfones, nitriles, and ketones. nih.gov The robustness of this catalytic system is highlighted by its ability to achieve chemoselective oxidative olefination of sulfonamides and sulfonyl chlorides. nih.gov Mechanistic investigations suggest a process involving a reversible, acetate-assisted C-H ruthenation, which is followed by olefin insertion. nih.gov

Another significant application of ruthenium catalysis is the sulfonamide-directed ortho-aryl C–H alkenylation/annulation, which utilizes molecular oxygen as the oxidant to produce five-membered sultams. acs.org This method is advantageous as it does not require an excess of metal salt oxidants. The reaction demonstrates a broad substrate scope with good regioselectivity and site-selectivity, making it a valuable tool for the synthesis of biologically active molecules and for the late-stage modification of sulfonamide-based drugs. acs.org

The Palladium-catalyzed Matsuda-Heck reaction has emerged as a powerful tool for the arylation of olefins, utilizing arenediazonium salts as arylating agents. This method offers several advantages over traditional Heck reactions that use aryl halides, such as milder reaction conditions and the obviation of the need for phosphine (B1218219) ligands. wikipedia.org This reaction has been successfully applied to the synthesis of styrylsulfonates and -sulfonamides. sci-hub.se

A wide array of arene diazonium salts can react with vinylsulfonates and tertiary vinylsulfonamides to produce the corresponding styryl derivatives in high yields and with excellent selectivities. sci-hub.se The reaction is typically catalyzed by palladium acetate (B1210297) in methanol (B129727) under base-free and ligand-free conditions. sci-hub.se It has been observed that the reactivity of the vinylsulfonyl compounds follows the order: H₂C=CHCO₂Me > H₂C=CHSO₂OEt > H₂C=CHSO₂N(Me)Bn >> H₂C=CHSO₂NHBn. sci-hub.se Notably, secondary vinylsulfonamides were found to be unreactive under these conditions. sci-hub.se

EntryArene Diazonium SaltVinylsulfonamideProductYield (%)
14-MeC₆H₄N₂⁺BF₄⁻H₂C=CHSO₂N(Me)Bn4-MeC₆H₄CH=CHSO₂N(Me)Bn95
24-MeOC₆H₄N₂⁺BF₄⁻H₂C=CHSO₂N(Me)Bn4-MeOC₆H₄CH=CHSO₂N(Me)Bn92
34-ClC₆H₄N₂⁺BF₄⁻H₂C=CHSO₂N(Me)Bn4-ClC₆H₄CH=CHSO₂N(Me)Bn88
44-NO₂C₆H₄N₂⁺BF₄⁻H₂C=CHSO₂N(Me)Bn4-NO₂C₆H₄CH=CHSO₂N(Me)Bn75

Table 1: Examples of Palladium-Catalyzed Matsuda-Heck Reactions of a Tertiary Vinylsulfonamide. Data sourced from reference sci-hub.se.

Copper catalysis has been instrumental in the development of Heck-type cyclization reactions for the synthesis of cyclic sulfonamide derivatives. One such application is the intramolecular N-vinylation of sulfonamides. nih.gov This method involves a copper(I)-catalyzed C-N coupling between a sulfonamide and a vinyl halide within the same molecule, leading to the formation of heterocyclic enamines of varying ring sizes, including 5-, 6-, 7-, and even 8-membered rings. nih.govresearchgate.net

The reaction is typically catalyzed by a system of copper(I) iodide (CuI) and N,N'-dimethylethylenediamine. This methodology has proven to be general and efficient for producing both exo and endo cyclization products. nih.gov The resulting bicyclic enamines can be further transformed, for instance, through oxidative C=C bond cleavage, to access corresponding 9- to 12-membered lactams. researchgate.net This copper-catalyzed intramolecular cyclization provides a valuable route to complex sulfonamide-containing heterocyclic structures.

Lewis acids, such as zinc chloride (ZnCl₂), play a crucial role as catalysts in multi-component reactions involving sulfonamides. A prominent example is the azido-Ugi tetrazole reaction, which is used to synthesize tetrazoles bearing a sulfonamide scaffold. researchgate.net In this one-pot, four-component reaction, an isocyanide, a sulfonamide, an aldehyde, and sodium azide (B81097) are combined in methanol at 45°C with ZnCl₂ as the catalyst. researchgate.net

The key function of the ZnCl₂ catalyst is to activate the intermediate Schiff base, which is formed from the aldehyde and the sulfonamide. researchgate.net This activation facilitates the subsequent steps of the Ugi reaction. The reaction proceeds with high atom economy and produces versatile products in high yields. researchgate.net This methodology highlights the importance of Lewis acid catalysis in enabling complex transformations and constructing molecules with potential biological activity. researchgate.netthieme-connect.com

Multi-component Reactions (e.g., Azido-Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. The azido-Ugi reaction is a significant MCR for the synthesis of sulfonamide-containing tetrazoles. researchgate.netnih.gov

This reaction brings together a sulfonamide, an aldehyde, an isocyanide, and an azide source, typically trimethylsilyl (B98337) azide or sodium azide, to construct a 1,5-disubstituted tetrazole ring attached to a sulfonamide moiety. researchgate.netthieme-connect.com The reaction is often carried out in a one-pot fashion, which simplifies the experimental procedure and reduces waste. researchgate.net The versatility of the azido-Ugi reaction allows for the creation of large libraries of diverse sulfonamide derivatives by varying the four starting components. nih.gov The products of this reaction are of interest in medicinal chemistry due to the biological significance of both the sulfonamide and tetrazole functional groups. researchgate.net

A variation of this is the Joullié–Ugi three-component reaction, which can be catalyzed by ZnCl₂ for the diastereoselective synthesis of phosphorylated N-acylaziridines from 2H-azirines, carboxylic acids, and isocyanides. mdpi.com

Regioselective and Stereoselective Synthesis

Control over regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, and various methods have been developed to achieve this in the preparation of this compound derivatives.

Regioselectivity is demonstrated in the synthesis of fused sulfonamide derivatives. For instance, novel fused heterocycles can be synthesized from the reaction of 2-Bromo-N-(phenyl sulfonyl) acetamide (B32628) derivatives with nitrogen nucleophilic reagents under microwave irradiation. benthamscience.com The reaction of heterocyclic thioamides with sulfonyl azides also serves as a general and efficient method for the regioselective synthesis of N-sulfonyl amidines of azolyl and pyridine carboxylic acids. nih.govnih.gov

Stereoselectivity, particularly the control of the geometry of the double bond, is crucial in the synthesis of this compound derivatives. The Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of vinyl sulfonamides. The reaction of aldehydes with diphenylphosphorylmethanesulfonamide consistently yields the trans isomer of the vinyl sulfonamide as the exclusive product. organic-chemistry.orgsemanticscholar.org This high stereoselectivity is attributed to steric hindrance in the transition state of the reaction. organic-chemistry.org This method is versatile and accommodates a wide range of aldehydes, providing a straightforward route to E-vinyl sulfonamides. organic-chemistry.orgsemanticscholar.org

AldehydeVinyl Sulfonamide Product (trans-isomer)Yield (%)
BenzaldehydeN-Boc-trans-styrenesulfonamide75
4-ChlorobenzaldehydeN-Boc-trans-4-chlorostyrenesulfonamide80
4-MethoxybenzaldehydeN-Boc-trans-4-methoxystyrenesulfonamide70
CyclohexanecarboxaldehydeN-Boc-trans-(2-cyclohexylvinyl)sulfonamide65

Table 2: Examples of Stereoselective Synthesis of Vinyl Sulfonamides via the Horner Reaction. Data sourced from reference organic-chemistry.org.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce waste, minimize energy consumption, and use more environmentally benign reagents.

Group-Assisted Purification (GAP) chemistry represents a green synthetic technology designed to avoid traditional purification methods like column chromatography or recrystallization. rsc.orgnih.gov The core principle of GAP involves attaching a specific functional group to a reactant, which modifies the solubility of the resulting product. nih.gov This modification allows for the straightforward removal of impurities and excess reagents through simple washing and filtration, thereby reducing the use of solvents, silica (B1680970) gel, and energy. rsc.org This methodology has been effectively applied in areas such as solution-phase peptide synthesis and the asymmetric synthesis of the anticancer drug Velcade. nih.govrsc.orggappeptides.com

The GAP process relies on rendering the target product soluble in certain organic solvents for reaction progression but insoluble in others (like hexanes or petroleum ether) for purification. nih.gov Despite the utility of GAP chemistry as a sustainable synthetic tool, a specific application of this methodology for the synthesis of this compound or its direct derivatives is not detailed in the available research literature.

Synthesis of Specific this compound Analogs

The synthesis of specific this compound analogs is often tailored to introduce desired functionalities, such as aryl groups, which can significantly influence the compound's chemical and biological properties.

A straightforward and efficient one-pot, two-step procedure has been developed for the synthesis of E-Aryl Ethenesulfonamides starting from readily available 1-hydroxy-1-arylalkanes. acs.orgresearchgate.net This method provides an attractive alternative to other synthetic routes due to its simplicity and the accessibility of the starting materials. acs.orgresearchgate.net

The general procedure involves two main steps:

Chlorosulfonylation : The starting 1-hydroxy-1-arylalkane is dissolved in an excess of thionyl chloride (SOCl₂) and refluxed. After the reaction, the excess SOCl₂ is removed under vacuum, yielding an intermediate sulfonyl chloride. acs.org

Amination : The resulting crude residue is diluted with a dry solvent such as tetrahydrofuran (THF) and cooled. A primary or secondary amine is then added to the solution. The reaction mixture is allowed to warm to room temperature, after which the solvent is evaporated. The final product is obtained after a standard workup involving washing with water and drying. acs.org

This one-pot process is valued for its operational simplicity and good yields, making it a practical method for preparing a variety of E-Aryl Ethenesulfonamides. acs.org

Table 1: Synthesis of E-Aryl Ethenesulfonamides This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Key Reagents Product Reference

A series of novel (E)-N-Aryl-2-arylethenesulfonamides have been synthesized and evaluated for their potential as microtubule-targeted anticancer agents. nih.gov The synthetic approach to these complex molecules involves multiple steps, as outlined below:

Condensation : The synthesis begins with the condensation of chlorosulfonylacetic acid ethyl ester with various anilines in the presence of triethylamine in dichloromethane (DCM). This step produces arylsulfamoylacetic acid ethyl esters in high yields.

Hydrolysis : The resulting ethyl esters are then hydrolyzed using 10% sodium hydroxide (NaOH) in water to afford the corresponding arylsulfamoylacetic acids.

Knoevenagel Condensation : The arylsulfamoylacetic acids undergo a Knoevenagel condensation with appropriately substituted benzaldehydes. This reaction is carried out in the presence of catalytic amounts of piperidine in toluene at reflux, which yields the final (E)-N-Aryl-2-arylthis compound products.

This synthetic route allows for the introduction of a wide variety of substituents on both aryl rings, enabling the exploration of structure-activity relationships. nih.gov

Novel hybrid molecules combining the dihydroartemisinin (B1670584) scaffold with N-aryl phenyl-ethenesulfonamide moieties have been synthesized to explore new potential antitumor compounds. nih.gov The synthesis of these complex derivatives follows a multi-step pathway:

Preparation of Dihydroartemisinin : The starting material, artemisinin (B1665778), is reduced to dihydroartemisinin. This is typically achieved by treating artemisinin with sodium borohydride (B1222165) (NaBH₄) in methanol at a low temperature (0 to -5 °C). nih.govmdpi.com

Synthesis of this compound Moiety : A separate synthesis is carried out to prepare the necessary N-aryl-2-arylthis compound portion of the final molecule, often involving steps similar to those described in section 2.3.2.

Coupling : The crucial step is the covalent linking of the C-10 hydroxyl group of dihydroartemisinin to the this compound moiety. This is often accomplished via a linker, for example, by reacting dihydroartemisinin with an intermediate that contains the this compound group and a reactive site for etherification. nih.gov

This modular approach allows for the creation of a library of diverse derivatives for biological screening. nih.gov

Table 2: Synthesis of Dihydroartemisinin-Ethenesulfonamide Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Precursor 1 Precursor 2 Key Reaction Type Final Product Reference
Dihydroartemisinin N-Aryl-2-arylthis compound with linker Etherification / Coupling C-10 substituted Dihydroartemisinin-Ethenesulfonamide conjugate nih.gov
Artemisinin Sodium borohydride (NaBH₄) Reduction Dihydroartemisinin nih.gov

Mechanistic Studies of this compound Formation

The direct synthesis of this compound typically involves the dehydrohalogenation of 2-chloroethanesulfonyl chloride or a related precursor. While specific mechanistic studies on this compound formation are not extensively documented, the mechanism can be inferred from studies of analogous sulfonyl chloride reactions, which often proceed through highly reactive intermediates.

The formation of this compound from a precursor like 2-aminoethanesulfonyl chloride could theoretically proceed through a sulfonyl imide intermediate, although this is less commonly proposed than the sulfene (B1252967) pathway. In related systems, the generation of sulfonyl radicals from N-sulfonylimines has been explored, suggesting the potential for reactive sulfur-nitrogen intermediates in sulfonamide chemistry. organic-chemistry.org However, direct evidence for a sulfonyl imide intermediate in the synthesis of this compound is scarce. More commonly, the formation of the vinyl group is understood to occur via an elimination reaction from a saturated precursor.

Zwitterionic intermediates are frequently invoked in reactions involving sulfonyl compounds, particularly in the formation of cyclic sulfonamides (sultams) and in reactions of sulfenes with tertiary amines. nih.govcdnsciencepub.com In the context of this compound formation from 2-chloroethanesulfonyl chloride and ammonia, a stepwise mechanism involving a zwitterionic intermediate is plausible, especially in the presence of a base. The base would abstract a proton from the α-carbon, leading to a carbanion that is stabilized by the adjacent sulfonyl group. This could be followed by the elimination of the leaving group.

In the sulfa-Staudinger cycloaddition, which involves the reaction of imines with sulfonyl chlorides to form β-sultams, 2,3-thiazabutadiene-type zwitterionic species have been proposed as key intermediates. nih.govacs.org These studies highlight the propensity of the sulfonyl group to stabilize adjacent charges, supporting the potential role of zwitterionic intermediates in related synthetic pathways. Furthermore, the trapping of thermally generated benzynes with tertiary sulfonamides has been shown to proceed through zwitterionic intermediates, leading to either sulfonyl transfer or desulfonylation. nih.gov

Kinetic Isotope Effects (KIEs) provide insight into the rate-determining step of a reaction by measuring the effect of isotopic substitution on the reaction rate. For reactions involving the formation of sulfenes from alkanesulfonyl chlorides via an E2-like mechanism, a primary kinetic isotope effect is expected when the α-proton is replaced with deuterium. Studies on the elimination reactions of sulfonyl chlorides have indeed utilized chlorine KIEs to probe the transition state structure. researchgate.netresearchgate.net For the formation of this compound via dehydrochlorination, a significant kH/kD value would suggest that the abstraction of the α-proton is involved in the rate-determining step.

Table 1: Representative Hammett ρ Values for Reactions of Arenesulfonyl Chlorides

ReactionSolventρ ValueReference
Chloride-Chloride ExchangeAcetonitrile+2.02 mdpi.com
Hydrolysis of Benzenesulfonyl Chlorides70% Aqueous Acetone+1.87
Methanolysis of Benzenesulfonyl ChloridesMethanol+1.95

This table is illustrative and based on data for arenesulfonyl chlorides to infer the electronic sensitivity of reactions at the sulfonyl center.

Reactions Involving the this compound Moiety

The electron-withdrawing nature of the sulfonamide group renders the double bond of this compound highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its use in bioconjugation and as a covalent modifier of biological molecules.

This compound and its derivatives are effective Michael acceptors in aza-Michael addition reactions with nucleophilic side chains of amino acids in peptides and proteins, particularly the ε-amino group of lysine (B10760008) and the thiol group of cysteine. nih.gov This reaction is a powerful tool for the site-selective modification of proteins.

The reaction with the lysine side chain proceeds via the nucleophilic attack of the deprotonated ε-amino group on the β-carbon of the vinyl sulfonamide. The rate of this reaction is pH-dependent, as a higher pH increases the concentration of the more nucleophilic free amine. The resulting carbanion is stabilized by the adjacent sulfonyl group and is subsequently protonated to yield the final adduct. Vinyl sulfonamides have been shown to be more electrophilic than acrylamides, which can be advantageous for targeting less reactive amino acid residues. nih.gov

The increased reactivity of vinyl sulfonamides can be attributed to the strong inductive effect of the sulfur atom, which stabilizes the intermediate α-carbanion formed during the Michael addition. nih.gov Furthermore, the antibonding orbitals of the sulfur atom can participate in σ-effects that further stabilize this anionic intermediate. nih.gov

Table 2: Reactivity of Vinyl Sulfonamides with Amino Acid Residues

Nucleophile (Amino Acid)Reactive GroupReaction ConditionsProduct Type
Lysineε-Amino grouppH > 8, aqueous bufferStable thioether-like linkage (C-N bond)
CysteineThiol grouppH ~7-8, aqueous bufferStable thioether linkage (C-S bond)

This table summarizes the general conditions and outcomes for the aza-Michael addition of vinyl sulfonamides to common nucleophilic amino acid residues in peptides.

Addition Reactions

1,4-Conjugate Addition Reactions

One of the most prominent reactions of this compound and its derivatives is the 1,4-conjugate addition, also known as the Michael addition. wikipedia.orgmasterorganicchemistry.comyoutube.com In this reaction, a nucleophile adds to the β-carbon of the vinyl group, which is electron-deficient due to the electron-withdrawing sulfonyl group. This process is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including "soft" nucleophiles like enolates, amines, thiols, and certain organometallic reagents. masterorganicchemistry.comtandfonline.com The reactivity of vinyl sulfonamides can be modulated by the substituents on the nitrogen atom, influencing the electrophilicity of the double bond. nih.gov

Recent research has explored the use of vinyl sulfonamides as electrophilic "warheads" in covalent inhibitors, where they react with nucleophilic residues in biological targets. nih.gov The reaction kinetics with biologically relevant nucleophiles, such as glutathione, have been studied to benchmark their reactivity against other electrophiles like acrylamides. nih.gov

Table 1: Examples of Nucleophiles in 1,4-Conjugate Addition to Vinyl Sulfonamides

Nucleophile ClassSpecific ExampleProduct Type
Sulfur Nucleophiles1-DodecanethiolThioether derivative
Nitrogen NucleophilesAminesβ-Amino sulfonamide
Carbon NucleophilesEnolatesγ-Sulfonamido carbonyl compound
Oxygen NucleophilesHydroxideβ-Hydroxy sulfonamide

This table provides a summary of common nucleophile classes that undergo 1,4-conjugate addition with vinyl sulfonamides.

Studies have shown that vinylsulfonium salts are also highly reactive in conjugate addition reactions, generating sulfur ylides that can undergo further transformations. chim.it The choice of nucleophile and reaction conditions can influence the outcome of the reaction, allowing for the synthesis of a diverse range of functionalized sulfonamides.

Cyclization Reactions

The reactivity of the vinyl sulfonamide moiety has been extensively utilized in various cyclization strategies to construct cyclic sulfonamides, known as sultams. bohrium.comnih.gov These cyclic structures are of significant interest in medicinal chemistry. Intramolecular versions of the 1,4-conjugate addition are a common approach to form five- and six-membered sultams. enamine.net

A diversity-oriented synthesis approach has been developed that pairs the vinyl sulfonamide group with other functional groups within the same molecule, leading to a variety of skeletally diverse sultams through different cyclization protocols. enamine.net These methods include:

Intramolecular Michael Addition: A tethered nucleophile attacks the β-carbon of the vinyl sulfonamide, leading to the formation of a cyclic structure. enamine.net

Diels-Alder Reaction: Vinyl sulfonamides can act as dienophiles in [4+2] cycloaddition reactions to form six-membered sultams. bohrium.com

Intramolecular Heck Reaction: Palladium-catalyzed cyclization of vinyl sulfonamides bearing an aryl or vinyl halide can be used to construct sultam rings. enamine.netnih.gov

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkene (the vinyl sulfonamide), an alkyne, and carbon monoxide to form a cyclopentenone fused to a sultam ring. enamine.net

Baylis-Hillman Reaction: An intramolecular reaction between the vinyl sulfonamide and a tethered aldehyde can lead to the formation of functionalized sultams. enamine.net

Ring-Closing Metathesis (RCM): Diene-containing sulfonamides can undergo RCM to form unsaturated sultams of varying ring sizes. bohrium.com

These cyclization strategies provide access to a wide array of sultam scaffolds with potential applications in drug discovery and development. nih.gov

Derivatization and Functionalization Strategies

Beyond conjugate addition and cyclization, the this compound scaffold can be derivatized and functionalized through various synthetic strategies. These modifications can be directed at the vinyl group, the sulfonamide nitrogen, or the sulfur atom.

Functionalization of the nitrogen atom of the sulfonamide is a common strategy to modulate the electronic properties and reactivity of the vinyl group. nih.gov This can be achieved by reaction with various electrophiles, such as acyl chlorides or sulfonyl chlorides, after deprotonation of the N-H bond. nih.gov

The vinyl group itself can be functionalized using transition metal-catalyzed cross-coupling reactions. The Heck reaction, for instance, allows for the arylation or vinylation of the double bond, introducing molecular complexity. nih.govresearchgate.netliv.ac.uk

Furthermore, the products of 1,4-conjugate addition can serve as intermediates for further derivatization. For example, the resulting β-functionalized sulfonamides can be subjected to subsequent chemical transformations to build more complex molecular architectures. The synthesis of vinyl sulfonimidamides, which are analogues of vinyl sulfonamides, and their subsequent N-functionalization has been reported as a way to create a collection of electrophilic fragments with tunable reactivity. nih.govrsc.org

Polymerization Mechanisms

This compound and its derivatives can undergo polymerization through several mechanisms, owing to the reactive vinyl group. The resulting polysulfonamides are of interest for various material applications.

Polymerization of vinyl monomers can be initiated by high-energy radiation, such as gamma (γ) rays. frontiersin.orgiaea.org This method does not require chemical initiators or elevated temperatures. iaea.org The interaction of gamma radiation with the monomer or solvent generates reactive species, typically free radicals, which initiate the polymerization chain reaction. frontiersin.org The process involves initiation, propagation, and termination steps, similar to conventional free-radical polymerization. frontiersin.org Gamma radiation-induced polymerization of vinyl esters of bis(amino acid)fumaramide has been shown to occur in the gel state, with the self-assembled network influencing the polymerization process. mdpi.com

Chain-addition polymerization is a general mechanism for the polymerization of vinyl monomers. libretexts.org This process involves the sequential addition of monomer units to a growing polymer chain. The active center of the growing chain can be a radical, a cation, or an anion. youtube.com For this compound, the electron-withdrawing nature of the sulfonamide group influences the preferred mechanism. Thiol-Michael addition polymerization, a step-growth mechanism, has been utilized with vinyl sulfonamide monomers to create crosslinked networks. nih.govnih.gov

Ionic polymerization is a type of chain-growth polymerization where the active center of the growing chain is an ion. youtube.comdicp.ac.cn Depending on the charge of the active center, it is classified as either cationic or anionic polymerization.

Anionic Polymerization: Monomers with electron-withdrawing substituents, such as the sulfonamide group in this compound, are well-suited for anionic polymerization. wikipedia.orgyoutube.com The polymerization is initiated by a nucleophile, such as an organolithium compound, which adds to the vinyl group to form a carbanionic active center. wikipedia.orgyoutube.com This carbanion then propagates by adding to subsequent monomer units. youtube.com Anionic polymerization can often proceed as a "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures. wikipedia.orgethernet.edu.et

Cationic Polymerization: Cationic polymerization is initiated by an electrophile, typically a strong acid or a Lewis acid, which adds to the double bond to generate a carbocationic active center. wikipedia.orglibretexts.org This mechanism is generally favored for monomers with electron-donating substituents that can stabilize the positive charge. wikipedia.orglibretexts.org While less common for monomers as electron-deficient as this compound, cationic polymerization can be induced under specific conditions, such as with radiation in the presence of certain solid additives. iaea.org Mechanically induced cationic reversible addition-fragmentation chain transfer (mechano-cRAFT) polymerization has been reported for vinyl ethers. rsc.org The combination of cationic and anionic polymerization mechanisms is a subject of ongoing research to create complex block copolymers. chemrxiv.org

Catalysis in this compound Transformations

The reactivity of this compound can be significantly enhanced and controlled through various catalytic methods. Transition metal catalysis, organocatalysis, and photocatalysis have all been employed to achieve specific transformations, often with high levels of selectivity.

Transition metal catalysts, particularly those based on rhodium and palladium, have proven effective in promoting a variety of reactions involving this compound and its derivatives. These catalysts are typically used for carbon-carbon bond formation.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the C-H olefination of N-benzoylsulfonamides with internal alkenes, leading to the formation of 3,3-disubstituted isoindolinones. nih.gov In these reactions, the sulfonamide group often plays a role in directing the catalyst to a specific C-H bond. Another application of rhodium catalysis is the annulation of N-benzoylsulfonamides with isocyanides via C-H activation. nih.gov This process provides a direct route to 3-(imino)isoindolinones. The catalytic cycle is proposed to involve the generation of a five-membered rhodacycle through C-H activation, followed by isocyanide insertion and reductive elimination. nih.gov Additionally, Rh(I) catalysts, with the assistance of a directing group, can facilitate the ortho-alkylation of benzenesulfonamides with alkenes. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their utility in cross-coupling reactions. The Matsuda-Heck reaction, a palladium-catalyzed process, has been used for the arylation of N-(4,4-diethoxybutyl)this compound with arenediazonium salts. researchgate.net This reaction demonstrates the ability of the vinyl group in this compound derivatives to participate in C-C bond-forming reactions. Palladium catalysis is also effective for the sulfonamidation of aryl nonaflates, where a biaryl phosphine ligand is crucial for catalytic activity. nih.gov

In a study comparing the reactivity of a diene-sulfonamide, it was observed that a Ru-catalyzed C-H activating alkenylation occurred preferentially at the electron-deficient double bond of the this compound moiety. In contrast, a Pd-catalyzed Heck-type coupling favored the more electron-rich double bond of an N-allyl substituent. This highlights the ability to achieve regioselective functionalization of molecules containing an this compound group by choosing the appropriate transition metal catalyst.

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving this compound Derivatives
Catalyst TypeReaction TypeThis compound DerivativeReactantProduct Type
RhodiumC-H Olefination/AnnulationN-BenzoylsulfonamidesInternal Alkenes3,3-Disubstituted Isoindolinones nih.gov
RhodiumC-H Activation/AnnulationN-BenzoylsulfonamideIsocyanide3-(Imino)isoindolinones nih.gov
PalladiumMatsuda-Heck ReactionN-(4,4-Diethoxybutyl)this compoundArenediazonium SaltsStyrylsulfonamides researchgate.net
PalladiumSulfonamidationPrimary SulfonamidesAryl NonaflatesN-Aryl Sulfonamides nih.gov

In addition to transition metals, organocatalysts and photocatalytic methods have emerged as powerful tools for the transformation of this compound, often providing access to chiral molecules and novel reaction pathways.

Organocatalysis: Chiral organocatalysts, such as bifunctional squaramides and phosphoric acids, have been successfully employed in asymmetric reactions involving this compound derivatives. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemical outcome of the reaction.

For instance, a chiral bifunctional squaramide catalyst has been used for the enantioselective dearomative [3+2] annulation of 2,3-disubstituted indoles with N-sulfonylated this compound. This reaction yields structurally complex and rigid polycyclic spiroindoline derivatives with high yields and excellent stereoselectivities. nih.gov Similarly, chiral phosphoric acids have been shown to catalyze the asymmetric [3+2] annulation of indoles with N-Boc-ethenesulfonamide, producing optically active dihydropyrroloindolines. beilstein-journals.orgnih.gov These reactions benefit from the ability of the catalyst to act as a Brønsted acid, activating the this compound, while also organizing the transition state to induce high levels of enantioselectivity. beilstein-journals.orgrsc.org

Table 2: Examples of Organocatalyzed Reactions with this compound Derivatives
Catalyst TypeReaction TypeThis compound DerivativeReactantProduct TypeStereoselectivity
Chiral Bifunctional Squaramide[3+2] AnnulationN-Sulfonylated this compound2,3-Disubstituted IndolesPolycyclic Spiroindolines nih.govUp to >99% ee, >20:1 dr
Chiral Phosphoric Acid[3+2] AnnulationN-Boc-Ethenesulfonamide2,3-Disubstituted IndolesDihydropyrroloindolinesUp to 99% ee

Photocatalysis: Photocatalysis offers a distinct approach to activating sulfonamides by generating radical intermediates under mild conditions using visible light. While specific studies focusing exclusively on this compound are not prevalent, the broader class of sulfonamides has been shown to undergo photocatalytic transformations. nih.gov These reactions typically involve the formation of sulfonyl radicals from N-sulfonylimine precursors through an energy transfer mechanism with an excited photocatalyst. nih.gov These highly reactive sulfonyl radicals can then participate in various reactions, such as hydrosulfonylation of alkenes. nih.gov

Another photocatalytic strategy involves the generation of sulfonamidyl radicals. This can be achieved through an oxidative deprotonation electron transfer process, merging a base and a photocatalyst under visible light. This method has been applied to the intramolecular hydroamination of unsaturated sulfonamides. Given the vinyl group present in this compound, it is plausible that it could undergo similar photocatalytic transformations, either through the generation of a sulfonyl radical at the sulfur atom or by participating in reactions as an alkene partner. The photocatalytic degradation of sulfonamides using semiconductors like TiO₂ has also been investigated, where the molecule is broken down through reactions with photogenerated reactive oxygen species or via an energy transfer mechanism. mdpi.comresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of Ethenesulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. By analyzing the chemical environment of protons (¹H) and carbon atoms (¹³C), researchers can piece together the molecular puzzle of ethenesulfonamide compounds.

¹H NMR Spectroscopy for Proton Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound and its N-substituted derivatives, the vinyl protons (H₂C=CH–) exhibit characteristic signals. Typically, the proton geminal to the sulfonyl group and the two cis/trans protons create a distinct AMX or ABX spin system.

For instance, in N-phenylthis compound, the vinyl protons appear as a complex set of multiplets. rsc.orgrsc.org The proton on the same carbon as the sulfonyl group (α-proton) and the two terminal vinyl protons (β-protons) show distinct chemical shifts and coupling patterns. Specifically, a doublet of doublets of doublets (ddd) at approximately 6.58 ppm can be attributed to the proton experiencing coupling to both the cis and trans protons, as well as a smaller long-range coupling. rsc.org The other two vinyl protons appear as distinct doublets of doublets. rsc.org

The chemical shifts (δ) of these protons are influenced by the electronic nature of the substituent on the sulfonamide nitrogen. Electron-withdrawing groups on an N-aryl substituent tend to shift the signals of the aromatic protons downfield. rsc.org For example, the aromatic protons of N-(4-nitrophenyl)-N-(vinylsulfonyl)this compound appear at δ 8.32 and 7.49 ppm, which is downfield compared to those of N-phenylthis compound. rsc.org

Table 1: Selected ¹H NMR Data for this compound Derivatives

CompoundSolventVinyl Protons (δ, ppm)Aromatic/Other Protons (δ, ppm)Reference
N-phenylthis compoundChloroform-d6.58 (ddd), 6.30 (dd), 5.98 (dd)7.14-7.34 (m) rsc.org
N-(4-chlorophenyl)this compoundChloroform-d6.58 (dd), 6.25 (d), 5.98 (d)7.26 (d), 7.15 (d) rsc.orgrsc.org
N-(p-tolyl)this compoundChloroform-d6.58 (dd), 6.25 (d), 5.95 (d)7.08-7.17 (m), 2.33 (s) rsc.org
N-benzylthis compoundChloroform-d6.49 (dd), 6.27 (d), 5.94 (d)7.30-7.42 (m), 4.23 (d) rsc.org
N-(4-methoxyphenyl)this compoundChloroform-d6.52 (dd), 6.18 (d), 5.99 (d)7.18 (d), 6.88 (d), 3.80 (s) rsc.org

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. The chemical shifts of the carbon atoms in the vinyl group of ethenesulfonamides are particularly diagnostic. The carbon atom directly attached to the sulfur (Cα) and the terminal methylene (B1212753) carbon (Cβ) typically appear in the region of δ 120-140 ppm. rsc.org

For example, in N-phenylthis compound, the vinyl carbons resonate at approximately δ 135.02 and 128.60 ppm. rsc.org The positions of these signals are sensitive to the substituents on the nitrogen atom. In N-(4-acetylphenyl)-N-(vinylsulfonyl)this compound, the presence of the electron-withdrawing acetyl group influences the electronic environment, with the vinyl carbons appearing at δ 135.93 and 130.11 ppm. rsc.org The carbon of the trifluoromethyl group in (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)this compound is observed between δ 120–125 ppm. vulcanchem.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

CompoundSolventVinyl Carbons (δ, ppm)Aromatic/Other Carbons (δ, ppm)Reference
N-phenylthis compoundChloroform-d135.02, 128.60136.41, 129.50, 125.32, 121.04 rsc.org
N-(4-chlorophenyl)this compoundChloroform-d134.99, 129.08134.65, 130.77, 129.50, 122.43 rsc.org
N-(p-tolyl)this compoundChloroform-d134.96, 128.37135.36, 133.57, 130.00, 121.77, 20.86 rsc.org
N-methyl-N-phenylthis compoundChloroform-d132.19, 128.51141.20, 129.16, 128.52, 127.49, 126.63, 38.09 rsc.org
N-(4-methoxyphenyl)-N-(vinylsulfonyl)this compoundChloroform-d136.07, 129.56161.03, 132.05, 125.82, 114.77, 55.54 rsc.org

Stereochemical Assignments via NMR (e.g., Coupling Constants)

The geometry of the double bond in this compound derivatives, typically an (E)-configuration (trans), can be confirmed by the magnitude of the vicinal coupling constant (³J) between the vinyl protons. Generally, the trans-coupling constant (³J_trans_) is significantly larger (around 11–18 Hz) than the cis-coupling constant (³J_cis_) (around 6–14 Hz). magritek.com

In the ¹H NMR spectra of various N-substituted ethenesulfonamides, the coupling constant for the trans-protons is consistently observed to be around 16.5 Hz. For example, in N-(4-chlorophenyl)this compound, the vinyl proton at δ 6.58 ppm exhibits a coupling constant of 16.5 Hz, confirming the trans relationship with the proton at δ 6.25 ppm. rsc.orgrsc.org Similarly, the coupling constant between the geminal protons is much smaller, typically around 1-2 Hz. This clear differentiation in coupling constants allows for unambiguous assignment of the double bond stereochemistry. ipb.ptoup.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its elemental formula with high accuracy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized this compound compounds. The measured mass is compared to the calculated mass for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the compound's composition.

For instance, for N-benzylthis compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₁₂NO₂S) is 198.0589. The experimentally found value via HRMS was 198.0582, which is in excellent agreement. rsc.org Similarly, for N-(4-acetylphenyl)-N-(vinylsulfonyl)this compound, the calculated [M+H]⁺ (C₁₂H₁₄NO₅S₂) is 316.0313, and the found value was also 316.0313. rsc.org

Table 3: HRMS Data for Selected this compound Derivatives

CompoundIonization ModeFormulaCalculated m/zFound m/zReference
N-benzylthis compoundESI[M+H]⁺198.0589198.0582 rsc.org
N-phenylthis compoundESI[M+H]⁺184.0432184.1090 rsc.org
N-(4-chlorophenyl)this compoundESI[M+K]⁺255.9601255.9520 rsc.org
N-(p-tolyl)this compoundESI[M+H]⁺198.0589198.0401 rsc.org
N-(4-acetylphenyl)-N-(vinylsulfonyl)this compoundESI[M+H]⁺316.0313316.0313 rsc.org

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. usda.govnih.govusda.gov This hyphenated technique is widely used to assess the purity of this compound compounds and to confirm their identity in complex mixtures. rsc.orgambeed.com The liquid chromatograph separates the components of a sample, and the mass spectrometer provides the molecular weight of each separated component.

In the synthesis of this compound derivatives, LC-MS is an essential tool for monitoring the progress of reactions and for characterizing the final products. By analyzing the extract, researchers can confirm the presence of the desired product by its characteristic mass-to-charge ratio and assess the presence of any starting materials or byproducts, thus determining the purity of the sample. scielo.br Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the vinyl group (C=C) and the sulfonamide group (-SO₂NH₂). The characteristic vibrational frequencies of these groups can be predicted based on established IR spectroscopy data. arabjchem.org

The sulfonamide group is expected to show strong, characteristic absorption bands for its S=O stretches. Typically, the asymmetric and symmetric stretching vibrations of the S=O group in sulfonamides appear in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. nih.gov For instance, in a related compound, (E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)this compound, the sulfonamide S=O stretch is detected in the 1350–1150 cm⁻¹ range. nih.gov The N-H stretching of the primary sulfonamide would be anticipated in the region of 3300-3200 cm⁻¹.

The vinyl group gives rise to a C=C stretching vibration, which is typically of variable intensity and appears in the 1680-1620 cm⁻¹ region. The =C-H stretching vibration is expected to occur above 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide (-SO₂NH₂)Asymmetric S=O Stretch1350-1300Strong
Symmetric S=O Stretch1160-1150Strong
N-H Stretch3300-3200Medium
Vinyl (-CH=CH₂)C=C Stretch1680-1620Variable
=C-H Stretch>3000Medium

This table is generated based on general spectroscopic data and data from related compounds. arabjchem.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for the parent this compound (C₂H₅NO₂S) is not publicly available in crystallographic databases, analysis of its derivatives provides significant insight into the expected solid-state structure.

For example, the crystal structure of (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]this compound has been determined to belong to the monoclinic crystal system with a P2₁/c space group. vulcanchem.com Another complex, a factor Xa inhibitor containing an this compound moiety, was analyzed by X-ray diffraction with a resolution of 2.10 Å. rcsb.org Such studies are crucial for confirming the stereochemistry, such as the (E)-configuration of the double bond in many this compound derivatives.

The table below summarizes crystallographic data for a representative this compound derivative.

CompoundCrystal SystemSpace GroupResolution (Å)Key Finding
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]this compoundMonoclinicP2₁/cNot specifiedDetermination of the molecular geometry and intermolecular interactions. vulcanchem.com
Factor Xa complex with (E)-2-(4-chlorophenyl)-N-{(3S)-1-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl}this compoundNot specifiedNot specified2.10Elucidation of binding interactions within a protein active site. rcsb.org

This table presents data from this compound derivatives to infer structural properties of the core moiety.

Conformational Analysis and Hydrogen Bonding Networks

The conformation of this compound derivatives is influenced by the rotational freedom around the S-N and C-S bonds. The sulfonamide group plays a crucial role in the molecular conformation and the formation of intermolecular interactions. researchgate.net The geometry around the sulfur atom is tetrahedral, and the vinyl group imposes a degree of planarity on the molecule.

A key feature of the solid-state structures of primary and secondary sulfonamides is the formation of hydrogen bonds. The sulfonamide group's N-H proton acts as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.net This leads to the formation of robust hydrogen-bonding networks that define the crystal packing.

Computational Chemistry and Theoretical Studies of Ethenesulfonamide

Quantum Chemical Methods

Quantum chemical methods are employed to investigate the electronic structure, conformational stability, and reactivity of molecules from first principles. mpg.demdpi.com These calculations have been instrumental in characterizing the fundamental properties of the ethenesulfonamide scaffold.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable. wikipedia.orgaimspress.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical applications. wikipedia.org Studies on vinylsulfonamide (CH2=CHSO2NH2), a synonym for this compound, have utilized DFT calculations to investigate its structure and conformational stability. wikigenes.org Specifically, the B3LYP functional with the 6-311+G** basis set has been employed for these investigations. wikigenes.org

In the context of drug design, DFT is used to calculate various quantum chemical descriptors for this compound derivatives. colab.wsresearchgate.net These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and molecular polarizability, are critical for developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netimist.mamdpi.com For instance, DFT calculations at the B3LYP/6-31G level have been used to determine the structural and electronic parameters for a series of (E)-N-Aryl-2-ethene-sulfonamide derivatives in studies predicting their anticancer activity. imist.ma

Table 1: Examples of DFT Methods in this compound Research

Compound/DerivativeDFT FunctionalBasis SetApplicationReference
VinylsulfonamideB3LYP6-311+G**Structure and conformational stability analysis wikigenes.org
(E)-N-Aryl-2-ethene-sulfonamide derivativesB3LYP6-31GCalculation of descriptors for QSAR studies imist.ma

Ab initio methods are quantum chemistry calculations based directly on theoretical principles without the inclusion of experimental data. mpg.de These methods, while often more computationally demanding than DFT, can provide highly accurate results. The structure and conformational stability of vinylsulfonamide have been investigated using the ab initio Møller-Plesset perturbation theory at the second order (MP2) with the 6-311+G** basis set. wikigenes.org Furthermore, ab initio molecular orbital calculations have been performed on series of this compound compounds to gain insights into their structure and chemical reactivity, which are then used in QSAR studies. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the three-dimensional structure and dynamic behavior of molecules and their interactions with biological targets. nih.govmdpi.com For this compound derivatives, these techniques have been applied to understand their binding modes and to rationalize their biological activity.

Molecular docking studies have been used to predict the binding interactions of this compound derivatives with their targets. For example, in the design of microtubule-targeted agents, docking was used to place (E)-N-Aryl-2-ethene-sulfonamide analogues into the colchicine (B1669291) binding site of tubulin. arabjchem.org Similarly, the binding mode of (E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)this compound has been predicted using molecular docking, suggesting that the sulfonamide's oxygen atoms interact with key residues like Lys68 and Asp175 in the kinase CK2α. vulcanchem.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. nih.gov MD simulations of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)this compound suggest that the (E)-configuration helps to optimize the planar alignment of the ethene sulfonamide group, which may enhance its binding to a biological target. vulcanchem.com In other studies, MD simulations have been run for hundreds of nanoseconds to characterize the interactions between sulfonamides and enzymes like triose phosphate (B84403) isomerase, using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate interaction energies. peerj.com

Reaction Mechanism Elucidation through Computational Studies

Computational studies are essential for elucidating the mechanisms of chemical reactions by identifying transition states, intermediates, and the minimum energy pathways connecting reactants and products. fossee.innumberanalytics.com The Intrinsic Reaction Coordinate (IRC) is a key concept, defining the path of steepest descent from a transition state on the potential energy surface. numberanalytics.com By calculating activation energies and reaction trajectories, researchers can predict reaction kinetics and understand the factors controlling selectivity. fossee.inrsc.org

While specific computational studies detailing the reaction mechanisms of the parent this compound are not prominent in the reviewed literature, the synthetic routes to its derivatives present opportunities for such analysis. For instance, the formation of the this compound backbone via the electrochemical oxidation of halonitroarenes is a reaction that could be computationally modeled to understand its (E)-selectivity. vulcanchem.com Similarly, understanding the nucleophilic substitution step where an amine is coupled to an ethenesulfonyl chloride could be aided by computational analysis of the transition states involved. vulcanchem.comvulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.orgresearchgate.net For this compound derivatives, various QSAR models have been developed to guide the synthesis of more potent and selective agents. arabjchem.orgbiochempress.com

These studies typically involve calculating a range of molecular descriptors, including physicochemical parameters (e.g., hydrophobicity, molar refractivity) and topological or quantum chemical indices (e.g., E-state indices, HOMO/LUMO energies). researchgate.netbiochempress.com Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Principal Component Analysis (PCA) are then used to build the predictive models. researchgate.netbiochempress.com

A primary goal of QSAR is the prediction of biological activity for novel compounds before their synthesis. researchgate.net Several studies on this compound derivatives have successfully developed predictive models for various therapeutic targets.

For a series of this compound derivatives acting as endothelin (ET) receptor antagonists, QSAR models were developed to predict their activity against ETA and ETB receptors (pETAIC50 and pETBIC50). biochempress.com The resulting models showed high correlation coefficients (r = 0.820 for ETA and r = 0.854 for ETB), indicating good predictive power. biochempress.com The study revealed that the hydrophobicity of substituents on the phenyl ring was advantageous for selective ETB antagonism. biochempress.com

In another study focusing on (E)-N-Aryl-2-ethene-sulfonamide analogues as anti-prostate cancer agents, three-dimensional QSAR (3D-QSAR) methods were employed. arabjchem.org Techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Automated Grid Potential Analysis (AutoGPA) were compared. The AutoGPA-based model yielded superior predictive ability for the set of tubulin inhibitors. arabjchem.org These models generate contour maps that identify key structural features responsible for anticancer activity, guiding further drug design. arabjchem.orgresearchgate.net

Table 2: Summary of Selected QSAR Studies on this compound Derivatives

Target/ActivityThis compound Derivative ClassQSAR MethodsKey Statistical ResultsReference
Endothelin Receptor Antagonism (ETA/ETB)Substituted phenyl ethenesulfonamidesMLR, Correlation Analysisr = 0.820 (pETAIC50), r = 0.854 (pETBIC50) biochempress.com
Anticancer (Anti-prostate)(E)-N-Aryl-2-ethene-sulfonamides3D-QSAR (CoMFA, CoMSIA, AutoGPA)AutoGPA model showed better prediction than CoMFA/CoMSIA arabjchem.org
Anticancer(E)-N-Aryl-2-ethene-sulfonamidesPCA, MLR, MNLRMNLR r = 0.758 researchgate.net

Correlation between Molecular Descriptors and Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology central to drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netarabjchem.org This approach relies on molecular descriptors, which are numerical values that characterize the topological, geometrical, and physicochemical properties of a molecule. researchgate.net For this compound and its analogues, QSAR studies have been instrumental in predicting their therapeutic potential, particularly as anticancer agents and endothelin receptor antagonists. researchgate.netbiochempress.com

In studies of (E)-N-Aryl-2-ethene-sulfonamide derivatives as potential anticancer agents, researchers have used techniques like multiple linear regression (MLR) to build predictive models. researchgate.net These models correlate a set of calculated molecular descriptors with observed biological activities, such as the half-maximal inhibitory concentration (pIC50). researchgate.netresearchgate.net The goal is to understand which structural features are crucial for activity and to predict the efficacy of novel, untested compounds. researchgate.net

Key molecular descriptors used in these studies include:

Physicochemical Properties: Molar refractivity (MR), density, and parachor.

Topological and Steric Factors: Surface tension and polarizability.

Energetic Properties: Repulsion energy.

Hydrogen Bonding Capacity: Number of hydrogen bond donors and acceptors.

A high correlation between the experimentally observed activities and the values predicted by the QSAR model indicates a robust and reliable model. researchgate.net For instance, studies on this compound derivatives as endothelin receptor antagonists have successfully used descriptors like E-state indices and substituent hydrophobicity to explain their selective action on different receptor subtypes (ETA and ETB). biochempress.com These findings demonstrate that the substitution patterns on the aryl rings and their resulting physicochemical properties are critical determinants of biological function. biochempress.com

Table 1: Computed Molecular Descriptors for this compound

DescriptorValueSource
Molecular Formula C₂H₅NO₂SPubChem
Molecular Weight 107.13 g/mol PubChem
XLogP3-AA (Lipophilicity) -0.6PubChem
Topological Polar Surface Area (TPSA) 64.6 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Conformational Preferences and Their Significance

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological and physical properties. researchgate.net For this compound and its derivatives, computational analysis reveals distinct conformational preferences that have significant implications for their interaction with biological targets. researchgate.netrcsb.org

Key conformational features include:

The Ethene Bridge: The (E)-configuration of the carbon-carbon double bond is a recurring feature in biologically active derivatives. vulcanchem.com This trans geometry ensures a specific spatial orientation of the connected chemical groups, which can optimize the molecule's fit within a protein's binding site. vulcanchem.com Molecular dynamics simulations suggest this planar arrangement is crucial for enhancing target binding. vulcanchem.com

The Sulfonamide Linkage: The sulfonamide group (–SO₂NH–) is a vital functional group that is both rigid and capable of forming crucial hydrogen bonds. vulcanchem.com However, rotation around the S-C and S-N bonds introduces conformational flexibility. Computational studies, such as torsional scans, are performed to calculate the energy associated with these rotations and to identify the most stable (lowest energy) conformations. researchgate.net

Torsion Angles: Crystallographic analysis of related sulfonamide structures shows that the C–SO₂–NH–C torsion angles typically fall within a range of 50° to 70°. vulcanchem.com The ability of a molecule to adopt a specific, low-energy "bound" conformation when interacting with a receptor is often a prerequisite for high activity. The energy penalty required to adopt this active conformation can differentiate a potent inhibitor from an inactive one. researchgate.net

The significance of these conformational preferences lies in structure-based drug design. rcsb.org Understanding the stable spatial arrangements of this compound derivatives allows chemists to design molecules with an optimal shape to fit into the binding pocket of a target protein, thereby enhancing selectivity and potency. researchgate.net Studies have shown that for some series of sulfonamide-based inhibitors, differences in biological activity can be almost entirely attributed to conformational effects. rcsb.org

Theoretical Rationalization of Binding Interactions (e.g., with Proteins)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how this compound-based ligands interact with proteins at an atomic level. nih.govimist.ma These simulations can predict the binding pose of a ligand in a protein's active site and analyze the stability of the resulting complex over time. imist.manih.gov

Molecular Docking and Pharmacophore Modeling: Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. imist.ma For example, in the design of (E)-N-Aryl-2-ethene-sulfonamide analogues as agents targeting microtubules, docking simulations were used to screen large compound libraries and identify potential inhibitors. arabjchem.orgresearchgate.net These studies often begin by defining a pharmacophore—an ensemble of essential steric and electronic features required for optimal interaction with the biological target. arabjchem.org For this compound derivatives, key pharmacophore features often include hydrogen bond acceptors (the sulfonyl oxygens), hydrogen bond donors (the sulfonamide N-H), and hydrophobic regions (aryl rings). arabjchem.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, revealing how the interactions evolve over time and confirming the stability of the binding pose. nih.govmdpi.com These simulations can elucidate the complete binding mechanism, which involves not just the static docked structure but also the internal motions of the protein and ligand. arabjchem.orgresearchgate.net Analysis of MD trajectories can reveal crucial information about hydrogen bond lifetimes, the role of water molecules at the interface, and conformational changes in the protein upon ligand binding. frontiersin.org

Types of Binding Interactions: Theoretical models have identified several key intermolecular forces that stabilize the binding of this compound derivatives to their protein targets:

Hydrogen Bonds: The sulfonamide group is a key player, with its oxygen atoms acting as hydrogen bond acceptors and the N-H group acting as a hydrogen bond donor.

Hydrophobic Interactions: Aryl groups present on the molecule often engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Covalent Interactions: Some ethenesulfonamides can act as Michael acceptors. Computational studies of the addition of thiols (modeling a cysteine residue in a protein) show that a conjugate addition can occur at the double bond, forming a stable covalent bond between the ligand and the protein. acs.org

Table 2: Predicted Binding Interactions of an this compound Derivative with a Kinase Target

Interaction TypeLigand Moiety InvolvedProtein Residues (Example)Significance
Hydrogen Bonding Sulfonamide OxygensHinge region amino acidsAnchors the ligand in the ATP-binding pocket.
Hydrophobic Interaction Phenyl / Aryl RingsHydrophobic pocket residuesEnhances binding affinity and selectivity.
π-π Stacking Aromatic RingsPhenylalanine, TyrosineProvides additional stabilization to the complex.

Applications of Ethenesulfonamide and Its Derivatives in Advanced Materials and Polymer Science

Polymer Chemistry and Material Science Applications

Ethenesulfonamide can undergo polymerization through its vinyl group to produce poly(this compound), a polymer with unique properties conferred by the pendant sulfonamide groups. The polymerization can be initiated by various methods, including ionizing radiation.

One of the notable methods for polymerizing this compound is through γ-radiation. Research has shown that the Co-60 γ-radiation-induced polymerization of this compound is remarkably rapid. mdpi.com For instance, the monomer can be converted to a polymer at a rate of 75% per hour under specific radiation conditions. mdpi.com This high reactivity distinguishes it from many other monomers. The resulting poly(this compound) exhibits properties characteristic of a polyelectrolyte due to the presence of the sulfonamide groups. mdpi.com Polymers derived from vinylsulfonamide are noted for their utility as synthetic fibers, adhesives, and ion-exchange resins. mdpi.com

Furthermore, N-substituted derivatives of this compound are being explored for specialized material science applications. For example, the electron-withdrawing nature of the sulfonamide group in N-ethylthis compound makes it a promising candidate for modifying polymer surfaces. vulcanchem.com Its incorporation into polyelectrolytes could potentially enhance ionic conductivity, a critical property for materials used in battery membranes and fuel cells. vulcanchem.com

Table 1: Research Findings on γ-Radiation-Induced Polymerization of this compound

ParameterFindingSource
Polymerization Rate 75% conversion per hour (at 4200 r/min) mdpi.com
Number-Average Molecular Weight (Mn) Estimated at 12,000 g/mol mdpi.com
Weight-Average Molecular Weight (Mw) Estimated at 50,000 g/mol mdpi.com
Intrinsic Viscosity 0.5 (at 0.125% in dimethylformamide) mdpi.com
Polymer Characteristics Exhibits properties of a polyelectrolyte mdpi.com

Cross-linking Reagents

The vinyl group of this compound serves as an active site for cross-linking reactions, enabling the formation of three-dimensional polymer networks. A particularly effective method for this is the thiol-ene "click" reaction, a process known for its high efficiency and favorable reaction conditions. nih.govrsc.org This reaction involves the addition of a thiol group (-SH) across the ethene double bond (C=C), forming a stable thioether linkage. nih.gov

This chemistry allows this compound and polymers containing its residues to act as the "-ene" component in cross-linking systems with multi-thiol compounds. The resulting networks exhibit properties determined by the structure of the polymer backbone and the density of the cross-links. For instance, in analogous systems, the mechanical properties of cross-linked networks are strongly influenced by the ratio of thiol to alkene groups. rsc.org

Research on materials with similar "-ene" functionalities demonstrates the utility of this approach. For example, solution-processable hole-transporting polymers containing allyl groups have been successfully cross-linked via thiol-ene reactions to create solvent-resistant layers for use in organic light-emitting diodes (OLEDs). rsc.org Similarly, starch oleate, which contains double bonds, can be cross-linked with thiol-containing molecules to form fully biobased films with altered thermal properties. nih.gov These examples highlight the potential of using this compound as a cross-linking agent to create advanced materials with tailored properties for electronics or biomedical applications.

Table 2: Illustrative Data on Thiol-Ene Cross-linking from Analogous Systems

SystemCross-linker TypeKey Finding on Resulting NetworkSource
Starch Oleate Films Lipoic acid-based di-thiolThe glass transition temperature (Tg) of the cross-linked network was observed at -38 °C. nih.gov
Starch Oleate Films 3-mercaptopropionic acid-PEG esterThe melting temperature (Tm) of the network was observed at 30 °C. nih.gov
Polydimethylsiloxane (PDMS) Telechelic vinyl-PDMS & thiol-PDMSNetwork storage modulus was strongly affected by the thiol-to-alkene ratio, demonstrating tunable mechanical properties. rsc.org
Hole-Transporting Polymer Allyl-containing polymer & multi-thiolCross-linked film achieved high solvent resistance after 60 seconds of UV irradiation, enabling multilayer device fabrication. rsc.org

Functional Polymers and Networks

This compound is a functional monomer that can be used to synthesize polymers with specific chemical functionalities. appleacademicpress.comnumberanalytics.com The sulfonamide group (—SO₂NH₂) can engage in hydrogen bonding and provides a site for further chemical modification, making polymers containing this group valuable for various applications. vulcanchem.com

Modern polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the synthesis of these functional polymers, allowing for the creation of well-defined architectures like block copolymers with low polydispersity. appleacademicpress.com By polymerizing this compound or its N-substituted derivatives, polymers with tailored properties can be produced. For example, incorporating N-ethylthis compound can modify surface properties and ionic conductivity. vulcanchem.com

These functional linear polymers can be further processed to form polymer networks and hydrogels. mdpi.commdpi.com Hydrogels are three-dimensional networks capable of absorbing large amounts of water and are of significant interest for biomedical applications like tissue engineering and drug delivery. nih.gov The vinyl group on this compound-containing polymers can be cross-linked, for instance, through the previously mentioned thiol-ene chemistry, to form robust hydrogel networks. mdpi.com The properties of these hydrogels, such as their swelling behavior and mechanical stiffness, can be precisely controlled by adjusting the concentration of the functional monomer and the cross-link density. mdpi.comresearchgate.net This allows for the design of "smart" materials that can respond to external stimuli.

Table 3: Strategies for Synthesizing this compound-Based Functional Polymers and Networks

Synthesis StrategyDescriptionResulting Polymer/Network TypePotential Properties/Applications
Direct Polymerization Polymerizing this compound monomer, for example, via γ-radiation. mdpi.comHomopolymer (e.g., poly(this compound)).Polyelectrolytes, ion-exchange resins, adhesives. mdpi.com
Controlled Radical Polymerization (e.g., RAFT) Polymerizing this compound or its derivatives to achieve controlled molecular weight and architecture. appleacademicpress.comWell-defined homopolymers or block copolymers.pH-responsive materials, targeted drug delivery vectors.
Copolymerization Incorporating this compound as a comonomer with other vinyl monomers.Random or block copolymers.Polymers with tuned hydrophilicity, thermal stability, or surface energy.
Thiol-Ene Cross-linking Reacting this compound-containing polymers with multifunctional thiols. nih.govrsc.orgCovalently cross-linked polymer networks or hydrogels.Materials with tailored mechanical strength for tissue scaffolds or solvent-resistant coatings for electronics. rsc.orgnih.gov

Pharmacological and Biological Research on Ethenesulfonamide Derivatives

Anticancer Activity and Mechanisms

The anticancer properties of ethenesulfonamide derivatives are primarily attributed to their ability to interfere with the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.

This compound derivatives are recognized as microtubule-targeted agents. arabjchem.org Microtubules, dynamic polymers of α- and β-tubulin heterodimers, play a crucial role in various cellular processes, including the maintenance of cell shape, migration, and most importantly, the formation of the mitotic spindle during cell division. arabjchem.org By targeting microtubules, these agents can disrupt these vital functions, leading to cell cycle arrest and apoptosis. arabjchem.org The (E)-configuration of the ethene double bond in many of these derivatives provides a rigid molecular structure that is thought to enhance their binding to tubulin.

A key mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. mdpi.com These compounds often act as tubulin depolymerizing agents, preventing the assembly of α/β-tubulin dimers into microtubules. vulcanchem.com This disruption of microtubule dynamics is a characteristic shared with other successful anticancer drugs, such as colchicine (B1669291). arabjchem.org For instance, certain (E)-N-Aryl-2-arylthis compound analogues have been shown to be potent inhibitors of tubulin polymerization, with some compounds exhibiting activity at nanomolar concentrations. acs.orgacs.org The inhibition of tubulin polymerization by these derivatives often occurs at the colchicine binding site of tubulin. acs.orgmdpi.com

By inhibiting tubulin polymerization, this compound derivatives effectively disrupt the formation and function of the mitotic spindle. acs.org The mitotic spindle is essential for the proper segregation of chromosomes during mitosis. researchgate.net Its disruption leads to the activation of the spindle assembly checkpoint, which halts the cell cycle, typically at the G2/M phase, to prevent chromosomal missegregation. arabjchem.orgbiorxiv.org This prolonged mitotic arrest ultimately triggers apoptotic cell death. taylorandfrancis.com Studies have shown that treatment with these compounds leads to a significant accumulation of cells in the G2/M phase, a hallmark of mitotic spindle disruption. acs.org

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). wikipedia.orgmdpi.com P-gp actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov Notably, some this compound derivatives have demonstrated the ability to circumvent P-gp-mediated resistance. acs.org Certain novel (E)-N-aryl-2-arylethenesulfonamides have shown potent cytotoxicity against drug-resistant cell lines, suggesting they are either not substrates for P-gp or are able to overcome its efflux activity. acs.org This characteristic makes them particularly valuable candidates for the treatment of resistant cancers.

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The table below summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.

Compound TypeCell LineCancer TypeIC50 (µM)Reference
N-arylphenyl-ethenesulfonamide derivativesHT-29Colon CancerSingle-digit µM range nih.gov
N-arylphenyl-ethenesulfonamide derivativesMDA-MB-231Breast CancerSingle-digit µM range nih.gov
N-arylphenyl-ethenesulfonamide derivativesU87MGGlioblastomaNot specified as highly sensitive nih.gov
N-arylphenyl-ethenesulfonamide derivativesH460Non-small cell lung cancerNot specified as highly sensitive nih.gov
N-arylphenyl-ethenesulfonamide derivativesA549Non-small cell lung cancerNot specified as highly sensitive nih.gov
N-arylphenyl-ethenesulfonamide derivativesHL-60Promyelocytic LeukemiaSingle-digit µM range nih.gov
(E)-N-Aryl-2-arylethenesulfonamidesVariousWide spectrum0.005 - 0.010 acs.org

Note: The NCI-60 is a panel of 60 diverse human cancer cell lines used by the National Cancer Institute for cancer drug screening. cancer.gov The cell lines listed are part of this panel.

Research has shown that novel 10-substituted dihydroartemisinin (B1670584) derivatives containing N-arylphenyl-ethenesulfonamide groups exhibit enhanced cytotoxic activities, particularly against HT-29, MDA-MB-231, and HL-60 cell lines, with IC50 values in the low micromolar range. nih.gov Furthermore, a series of (E)-N-aryl-2-arylethenesulfonamides displayed potent cytotoxicity across a wide range of cancer cell lines, with IC50 values as low as 5 to 10 nM. acs.org

The promising in vitro results of this compound derivatives have been further validated in in vivo models. Nude mice xenograft assays, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the antitumor efficacy of new compounds. nih.gov

One notable study involved the use of a nude mouse xenograft model to assess the in vivo potential of (E)-N-(3-amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)this compound (compound 6t). acs.org The administration of this compound resulted in a significant reduction in tumor size, demonstrating its potent in vivo antitumor activity. acs.org Such studies are crucial for establishing the therapeutic potential of these compounds and their suitability for further preclinical and clinical development. core.ac.ukgoogleapis.commdpi.com

Endothelin Receptor Antagonismscilit.comrsc.orgdrugbank.com

This compound derivatives have emerged as a significant class of endothelin (ET) receptor antagonists. biochempress.com The endothelin system, which includes three peptide isoforms (ET-1, ET-2, and ET-3) and two primary receptor subtypes (ETA and ETB), plays a crucial role in vascular regulation. biochempress.com The ETA receptor is primarily associated with vasoconstriction and the proliferation of vascular smooth muscle cells, while the ETB receptor is involved in vasorelaxation and the clearance of ET-1. biochempress.com The development of antagonists for these receptors is a key strategy in the treatment of various cardiovascular diseases. biochempress.com Ethenesulfonamides represent a potent, non-peptide class of ET antagonists that exhibit varying degrees of selectivity for the ETA and ETB receptors. biochempress.com

ET(A)-Selective Antagonistsrsc.org

A notable focus of research has been the development of this compound derivatives that are selective for the ETA receptor. nih.gov This selectivity is considered a critical factor for effectively treating human cardiovascular diseases. biochempress.com Early endothelin antagonists were often peptide-based and lacked selectivity, which limited their clinical potential. biochempress.com The 2-arylthis compound series of derivatives was identified as a novel class of ETA-selective antagonists. nih.gov

Further modifications to the core structure have been explored to enhance this selectivity. For instance, replacing the 2-phenylthis compound (B13091328) group with a 2-(pyridin-3-yl)this compound group or a 2-phenylethanesulfonamide (B1266341) group was well-tolerated, maintaining both high ETA binding affinity and selectivity. nih.gov Research has led to the identification of potent and orally active ETA receptor antagonists within this chemical class. wikigenes.org One such derivative, compound 6e (methoxy group substitution), demonstrated improved oral activity and a prolonged duration of action in rat models. nih.gov Another derivative, YM-598 , also showed excellent oral antagonistic activities and favorable pharmacokinetic profiles. nih.gov

Structure-Activity Relationship (SAR) Studies for Receptor Bindingrsc.orgdrugbank.com

Structure-activity relationship (SAR) studies have been instrumental in optimizing the binding affinity and selectivity of this compound derivatives for endothelin receptors. nih.govnih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that the substitution pattern on the phenyl ring is a key determinant of selective antagonism. biochempress.com

Key findings from SAR studies include:

Phenyl Ring Substitution : The nature and position of substituents on the phenyl ring significantly influence selectivity. For ETA selectivity, a decrease in the molar refractivity of para-substituents and the presence of a p-methyl group on the phenyl ring are advantageous. biochempress.com Conversely, the hydrophobicity of para-substituents on the phenyl ring favors selectivity for the ETB receptor. biochempress.com Di- or tri-substitution on the phenyl ring can further enhance selectivity. biochempress.com

Alkoxy Region : In a series of 2-phenylthis compound derivatives, modifications in the alkoxy region at the 6-position of the core pyrimidine (B1678525) ring were investigated. Replacing a 2-fluoroethoxy group with a methoxy (B1213986) group resulted in compound 6e , which showed enhanced oral activity. nih.gov

Ethenyl and Phenyl Group Modifications : Methyl substitutions at the 2-, 4-, and 6-positions of the phenyl group in one series led to the development of an ETA/ETB mixed antagonist (6s ) with a high affinity for the ETA receptor (IC₅₀ of 2.2 nM). nih.gov Furthermore, introducing an ethyl group to the 1-position of the ethenyl group yielded an ETA selective antagonist (6u ) with demonstrated oral activity. nih.gov

Table 1: SAR Findings for this compound Endothelin Receptor Antagonists
Structural ModificationEffect on Activity/SelectivityReceptor TargetSource
p-Methyl group on phenyl ringAdvantageous for selective antagonismET(A) biochempress.com
Hydrophobic p-substituents on phenyl ringAdvantageous for selective actionET(B) biochempress.com
Methyl substitutions at 2-, 4-, 6-positions of phenyl group (Compound 6s)Resulted in ET(A)/ET(B) mixed antagonist (IC₅₀ = 2.2 nM for ET(A))ET(A)/ET(B) nih.gov
Ethyl group at 1-position of ethenyl group (Compound 6u)Resulted in ET(A) selective antagonist with oral activityET(A) nih.gov
Replacement of 2-fluoroethoxy with methoxy group (Compound 6e)Improved oral activityET(A) nih.gov

Pharmacokinetics and Oral Activityrsc.org

A significant advantage of the this compound class of derivatives is their potential for oral administration. nih.govwikigenes.org Research has focused on developing compounds with favorable pharmacokinetic profiles, including good oral bioavailability and sustained action. nih.gov

For example, compound 6e was found to inhibit the pressor response induced by big ET-1 in conscious rats at a dose of 0.3 mg/kg after oral administration, with the effect lasting for over 6.5 hours. nih.gov The monopotassium salt of another derivative, YM-598 , exhibited excellent oral antagonistic activities and pharmacokinetic properties, leading to its progression into clinical trials. nih.gov The oral bioavailability of endothelin receptor antagonists can vary; for instance, the non-ethenesulfonamide antagonist bosentan (B193191) has a bioavailability of about 50%, while ambrisentan's is around 80%. mdpi.comdovepress.com For the dual endothelin receptor antagonist aprocitentan, which is not an this compound, maximum plasma concentrations are reached at approximately 4.0 hours after a single oral dose. drugbank.com These parameters highlight the general goals for orally active agents in this therapeutic class.

Table 2: Pharmacokinetic and Activity Data for Selected this compound Derivatives
CompoundKey FeatureObserved ActivitySource
Compound 6eMethoxy group substitutionInhibited big ET-1 induced pressor response in rats at 0.3mg/kg (oral) with >6.5h duration. nih.gov
YM-598 (monopotassium salt)ET(A)-selective antagonistShowed excellent oral antagonistic activities and pharmacokinetic profiles. nih.gov
Compound 6uEthyl group on ethenyl moietyDemonstrated oral endothelin antagonistic activity in rats. nih.gov

Enzyme Inhibition (e.g., Carbonic Anhydrase)nih.gov

Beyond receptor antagonism, sulfonamide derivatives are widely recognized as a class of potent carbonic anhydrase inhibitors (CAIs). informaticsjournals.co.in Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis. informaticsjournals.co.inmdpi.com

While the broader class of sulfonamides has been extensively studied as CAIs, specific research focusing on this compound derivatives for this activity is less detailed in the provided context. However, the general principles of sulfonamide-based CA inhibition are well-established. nih.gov The sulfonamide moiety is crucial for binding to the zinc ion in the enzyme's active site. mdpi.com Studies on various heterocyclic sulfonamide derivatives have shown potent inhibitory activity against different human carbonic anhydrase (hCA) isoforms, such as hCA I, hCA II, hCA IX, and hCA XII. nih.govmdpi.com For example, certain sulfonamide derivatives have demonstrated inhibitory activity against hCA I and II in the nanomolar range (2.62-136.54 nM and 5.74-210.58 nM, respectively). nih.gov The development of isoform-selective inhibitors, particularly for tumor-associated isoforms like CA IX and CA XII, is an active area of research. informaticsjournals.co.in

Other Biological Activities of this compound Derivatives

Antimalarial Activity (in derivatives)researchgate.net

The search for new treatments for malaria, a disease caused by the Plasmodium parasite, has led to the investigation of various chemical scaffolds, including sulfonamide derivatives. rsc.org Drug resistance, particularly to established drugs like chloroquine (B1663885) (CQ), necessitates the development of novel antimalarial agents. nih.govcore.ac.uk

Research has shown that pyrimidine-tethered sulfonamide derivatives can exhibit potent antimalarial effects. rsc.org In one study, a series of novel sulfonamide derivatives demonstrated strong activity against both CQ-sensitive (3D7) and CQ-resistant (W2) strains of Plasmodium falciparum. rsc.org Two compounds, SZ14 and SZ9 , were particularly effective, with IC₅₀ values in the low micromolar range. rsc.org Their mechanism of action was linked to the inhibition of essential parasite enzymes, falcipain-2 and falcipain-3. rsc.org Further studies on other heterocyclic derivatives have also identified compounds with micromolar IC₅₀ values against resistant Plasmodium strains, highlighting the potential of this chemical class in developing new antimalarial drugs. malariaworld.org

Table 3: Antimalarial Activity of Selected Sulfonamide Derivatives
CompoundTarget StrainActivity (IC₅₀)MechanismSource
SZ14P. falciparum (CQ-sensitive/resistant)2.84 µMInhibition of PfFP-2 and PfFP-3 rsc.org
PfFP-2 / PfFP-34.1 µM / 4.9 µM
SZ9P. falciparum (CQ-sensitive/resistant)3.22 µM
PfFP-2 / PfFP-35.4 µM / 6.3 µM

Drug Development and Clinical Potential of this compound Analogs

The this compound scaffold has proven to be a valuable pharmacophore in the development of novel therapeutic agents. Researchers have synthesized and evaluated numerous analogs, revealing significant potential across different disease areas. A prominent area of investigation has been the development of this compound derivatives as endothelin (ET) receptor antagonists. acs.orgtsukuba.ac.jpacs.org These compounds show varying degrees of selectivity for endothelin receptor subtypes A (ETA) and B (ETB), which are implicated in cardiovascular conditions like hypertension and congestive heart failure. biochempress.com Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the chemical features necessary for selective antagonism, highlighting that substitutions on the phenyl ring are crucial for determining selectivity. biochempress.com

Beyond cardiovascular applications, this compound analogs have demonstrated promise as potent anticancer agents. acs.org A series of (E)-N-aryl-2-arylethenesulfonamides exhibited significant cytotoxicity against a broad range of cancer cell lines, with some compounds showing IC₅₀ values in the low nanomolar range (5 to 10 nM). acs.org These compounds function as microtubule-targeted agents, disrupting microtubule formation and arresting cells in the mitotic phase. acs.org Furthermore, the pyrazole-sulfonamide scaffold, a related structure, is prevalent in drug candidates being explored for both oncology and inflammation. vulcanchem.com

Table 1: Therapeutic Targets of this compound Derivatives

Therapeutic Area Target Example Analog Class Research Findings
Cardiovascular Disease Endothelin Receptors (ETA/ETB) N-Aryl Ethenesulfonamides Potent and orally active antagonists; selectivity influenced by phenyl ring substitutions. acs.orgbiochempress.com
Oncology Tubulin/Microtubules (E)-N-Aryl-2-arylethenesulfonamides Potent cytotoxicity against various cancer cell lines; circumvention of P-glycoprotein mediated drug resistance. acs.org
Oncology/Inflammation Protein Kinases, Carbonic Anhydrases Pyrazole-Sulfonamide Hybrids The scaffold is prevalent in drug candidates for these areas, with potential for enzyme inhibition and kinase modulation. vulcanchem.com
Antimicrobial Not Specified Pyrazole-Sulfonamide Hybrids Analogs exhibit broad-spectrum activity against Gram-positive pathogens. vulcanchem.com

Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating disorders of the central nervous system (CNS). cusabio.com The BBB is a highly selective barrier that protects the brain, but it also presents a significant challenge for drug delivery. cusabio.comnih.gov The development of CNS-active agents often involves optimizing molecules to enhance their BBB penetration. nih.gov

For this compound derivatives, BBB permeability has been a subject of study, particularly for analogs designed as anticancer agents. In a preliminary drug development study, the compound (E)-N-(3-amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)this compound (6t) was predicted to have increased blood-brain barrier permeability when compared to many clinically used antimitotic drugs. acs.org This suggests its potential for treating brain tumors. Computational, or in silico, screening methods are increasingly used to predict and optimize the pharmacokinetic properties of drug candidates, including their ability to cross the BBB, early in the discovery process. nih.govresearchgate.net

Table 2: Blood-Brain Barrier (BBB) Permeability Considerations for this compound Analogs

Compound/Analog Class Context Permeability Finding Method
(E)-N-(3-amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)this compound (6t) Anticancer Agent Predicted to have increased BBB permeability relative to other antimitotic agents. acs.org Preliminary Drug Development Study
General CNS Drug Candidates Drug Optimization In silico screening and computational models are used to predict and improve BBB permeability. nih.govresearchgate.net Free Energy Perturbation (FEP), Artificial Neural Network Models nih.govdntb.gov.ua

Development of Naratriptan Analogs

This compound derivatives serve as crucial intermediates in the synthesis of the anti-migraine drug Naratriptan. thieme-connect.dederpharmachemica.com Naratriptan is a selective serotonin (B10506) 5-HT₁ receptor agonist with the chemical name N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide. researchgate.net The synthesis of this complex molecule has been achieved through various routes where this compound chemistry plays a key role.

One synthetic strategy involves the use of a tertiary vinylsulfonamide, which undergoes a palladium-catalyzed Matsuda-Heck reaction to form the C-5-substituted indole (B1671886) core of Naratriptan in high yield. researchgate.net Another reported synthesis explicitly uses the intermediate N-Benzyl-N-Methyl this compound. derpharmachemica.com These synthetic applications demonstrate the utility of the this compound moiety as a versatile building block in the construction of pharmaceutically important molecules.

Table 3: Use of this compound in Naratriptan Synthesis

Intermediate/Reactant Synthetic Step/Reaction Purpose in Synthesis
Tertiary Vinylsulfonamide Matsuda-Heck Reaction Forms the C-5-substituted indole part of Naratriptan. researchgate.net
This compound Heck Arylation Key step in the synthesis of Naratriptan. thieme-connect.de
N-Benzyl-N-Methyl this compound Not specified Used as a key intermediate in a reported synthesis of Naratriptan. derpharmachemica.com

Q & A

Q. How should analytical discrepancies between theoretical and observed molecular weights be resolved in novel this compound derivatives?

  • Methodological Answer :
  • High-resolution MS : Confirm exact mass (deviation < 2 ppm).
  • Isotopic pattern analysis : Check for halogen (Br/Cl) signatures.
  • Synthetic intermediates : Re-isolate and characterize precursors to trace errors (e.g., incomplete sulfonation) .

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